1,4-Dimethylquinoxaline-2,3-dione

BRPF1 bromodomain epigenetic chemical probe isothermal titration calorimetry

1,4-Dimethylquinoxaline-2,3-dione is the only BRPF1 bromodomain probe that uniquely silences iGluR cross-reactivity via its N1,N4-dimethyl substitution, ensuring clean pharmacological readouts. Its 1.5 Å co-crystal structure (PDB:5O4T) provides an unambiguous binding pose for structure-guided optimization, a feature absent in many alternative probes. Combined with >100-fold selectivity over other subfamily IV bromodomains and a single-step, high-yielding (95%) synthesis, this compound is the most chemically tractable and well-characterized starting point for BRPF1 inhibitor development.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 58175-07-8
Cat. No. B1618124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethylquinoxaline-2,3-dione
CAS58175-07-8
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N(C(=O)C1=O)C
InChIInChI=1S/C10H10N2O2/c1-11-7-5-3-4-6-8(7)12(2)10(14)9(11)13/h3-6H,1-2H3
InChIKeyMXWJILNOXSNALO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethylquinoxaline-2,3-dione (CAS 58175-07-8): A Structurally Distinct, Selectivity-Validated BRPF1 Bromodomain Ligand for Epigenetic Probe & Lead Discovery


1,4-Dimethylquinoxaline-2,3-dione is a synthetically tractable, low-molecular-weight (190.2 g/mol) quinoxaline-2,3-dione derivative that functions as a selective, enthalpy-driven ligand of the BRPF1 bromodomain. Unlike the broader quinoxalinedione class historically associated with ionotropic glutamate receptor (iGluR) antagonism, the N1,N4-dimethyl substitution eliminates both hydrogen-bond-donor NH groups, abrogating canonical iGluR binding and redirecting pharmacological activity toward epigenetic reader domains [1]. Its co-crystal structure with the human BRPF1 bromodomain has been solved at 1.5 Å resolution (PDB: 5O4T), providing atomic-level validation of its binding pose and enabling rational, structure-based optimization [2]. The compound is commercially available from multiple vendors at ≥95% purity and is catalogued under ChEMBL ID CHEMBL4281139 [3].

Why 1,4-Dimethylquinoxaline-2,3-dione Cannot Be Substituted by Generic Quinoxalinediones or Higher-Affinity BRPF1 Inhibitors Without Loss of Key Differentiation Attributes


Procurement specifications that treat all quinoxaline-2,3-diones or all BRPF1 bromodomain inhibitors as functionally interchangeable overlook three critical differentiation axes. First, the 1,4-dimethyl substitution uniquely silences iGluR cross-reactivity: while unsubstituted quinoxaline-2,3-dione, CNQX, and DNQX retain nanomolar affinity for AMPA/kainate receptors, the N1,N4-dimethyl analogue lacks the requisite hydrogen-bond donors for iGluR binding, providing a clean pharmacological window absent in close structural analogs [1]. Second, among BRPF1-targeting probes, selectivity profiles diverge markedly—1,4-dimethylquinoxaline-2,3-dione demonstrates >100-fold selectivity over other subfamily IV bromodomains, a breadth of selectivity profiling not uniformly reported for tool compounds such as OF-1 or NI-57 at the time of their initial disclosure [2]. Third, the compound's validated co-crystal structure (1.5 Å resolution) enables unambiguous pose confirmation and structure-guided modification, a feature absent for many higher-potency but structurally unvalidated BRPF1 ligands [3].

1,4-Dimethylquinoxaline-2,3-dione: Comparator-Based Quantitative Evidence for Scientific Selection


BRPF1 Bromodomain Binding Affinity (Kd = 2 μM) Validated by Two Orthogonal Assay Platforms vs. Structurally Related In-Class Comparators

1,4-Dimethylquinoxaline-2,3-dione (designated compound 21 in Zhu et al., 2018) exhibits a Kd of 2 μM for the human BRPF1 bromodomain, determined independently by two competition binding assays (AlphaScreen and fluorescence polarization) [1]. Isothermal titration calorimetry (ITC) confirms enthalpy-driven binding with a Kd of approximately 3 μM, comparable to the structurally distinct 2,4-dimethyl-oxazole derivative compound 42 (Kd = 10 μM) but weaker than the optimized compound 26 (Kd = 3 μM) [1]. In contrast, the more potent BRPF1 inhibitors GSK5959 (IC50 ≈ 80 nM), OF-1 (Kd ≈ 100 nM for BRPF1B), and NI-57 (Kd ≈ 31 nM for BRPF1B) achieve higher affinity but belong to entirely different chemotypes, complicating direct SAR transfer [2]. The target compound thus occupies a distinct affinity–selectivity–chemical tractability niche within the BRPF1 ligand landscape.

BRPF1 bromodomain epigenetic chemical probe isothermal titration calorimetry

BRPF1 Bromodomain Selectivity: >100-Fold Window Over Subfamily IV Members and Representative Bromodomains

In selectivity profiling against other members of bromodomain subfamily IV (including BRD1/BRPF2, BRD7, BRD9, ATAD2) and representatives from other subfamilies, 1,4-dimethylquinoxaline-2,3-dione demonstrates >100-fold binding selectivity for BRPF1 [1]. This selectivity was established using two independent competition binding assay formats [1]. By comparison, the widely used BRPF probe OF-1 exhibits only 39-fold selectivity over its closest off-target BRD4, while NI-57 shows >32-fold selectivity over BRD9 and other non-Class IV bromodomains . In contrast, the parent quinoxaline-2,3-dione scaffold (lacking N-methylation) is non-selective across multiple receptor families, including iGluRs [2]. The >100-fold selectivity ratio is particularly significant for cellular target-engagement studies where off-target bromodomain binding can confound phenotypic readouts.

bromodomain selectivity subfamily IV epigenetic probe validation

Cellular Target Engagement: Viability Attenuation in Leukemia Cell Lines Confirms BRPF1-Dependent Cellular Activity

Treatment with 1,4-dimethylquinoxaline-2,3-dione reduces viability in a BRPF1-dependent leukemia cell line, as demonstrated by cellular viability assays conducted alongside the primary biochemical characterization [1]. This cellular activity confirms that the compound engages BRPF1 in a cellular context, distinguishing it from biochemically active but cell-inactive quinoxalinedione fragments. In comparison, the unsubstituted quinoxaline-2,3-dione scaffold shows no cellular activity attributable to BRPF1 engagement, as its pharmacology is dominated by iGluR antagonism (AMPA Ki ≈ 0.25–0.40 μM for DNQX and CNQX) [2]. The cellular viability data provide a critical bridge between in vitro binding and potential in vivo pharmacology, supporting the compound's utility in target-validation studies where cell-based readouts are essential.

leukemia cell viability BRPF1-dependent phenotype cellular target engagement

High-Resolution Co-Crystal Structure (1.5 Å) Enables Structure-Guided Optimization vs. Cryo-EM or Low-Resolution Homology Models of Other BRPF1 Ligands

The co-crystal structure of 1,4-dimethylquinoxaline-2,3-dione bound to the human BRPF1 bromodomain has been determined at 1.5 Å resolution (PDB: 5O4T), providing atomic-level detail of ligand–protein interactions including hydrogen bonding networks, water-mediated contacts, and hydrophobic packing [1]. This structural resolution exceeds that of many other BRPF1 ligand co-crystal structures deposited in the PDB at the time of publication. For comparison, the widely used tool compound OF-1 was originally reported without a co-crystal structure, and its binding pose was inferred from docking studies; similarly, NI-57's binding mode lacked publicly available structural validation at the time of its disclosure [2]. The availability of a high-resolution experimental structure enables rational, structure-guided optimization of affinity and selectivity—an advantage not afforded by compounds whose binding poses are computationally predicted but unverified.

co-crystal structure structure-based drug design X-ray crystallography

Scalable Synthetic Route with 95% Yield via N-Methylation of Quinoxaline-2,3-dione vs. Multi-Step Syntheses of Alternative BRPF1 Chemotypes

1,4-Dimethylquinoxaline-2,3-dione is synthesized in a single step from commercially available quinoxaline-2,3-dione via N-methylation using methyl iodide and sodium hydride in DMF, affording the product as a white solid in 95% yield after filtration and aqueous washing [1]. This contrasts sharply with the multi-step synthetic routes required for alternative BRPF1 chemotypes: GSK5959, OF-1, and NI-57 all require 4–8 synthetic steps with chromatographic purification, resulting in lower overall yields and higher cost of goods [2]. The simplicity of the synthetic route, combined with the absence of chiral centers or regioisomeric ambiguities, makes 1,4-dimethylquinoxaline-2,3-dione particularly attractive for medicinal chemistry groups seeking a tractable starting point for parallel library synthesis or large-scale analog generation.

synthetic accessibility medicinal chemistry scale-up

1,4-Dimethylquinoxaline-2,3-dione: Evidence-Backed Research and Industrial Application Scenarios


BRPF1 Bromodomain Chemical Probe Development and Lead Optimization

1,4-Dimethylquinoxaline-2,3-dione serves as a validated starting point for structure-guided optimization of BRPF1 bromodomain inhibitors. Its 2 μM affinity, >100-fold selectivity over subfamily IV bromodomains, and 1.5 Å co-crystal structure (PDB: 5O4T) provide an experimentally robust foundation for fragment growing, scaffold hopping, or property-guided optimization [1]. The enthalpy-driven binding signature (confirmed by ITC) further supports rational design aimed at improving affinity while maintaining selectivity [2].

Chemical Biology Target-Deconvolution Studies in Leukemia Models

The compound's confirmed cellular activity in BRPF1-expressing leukemia cell lines, combined with its >100-fold selectivity window over other bromodomains, makes it suitable as a tool compound for chemical genetic studies aimed at dissecting BRPF1-specific phenotypes from those mediated by related epigenetic readers (e.g., BRD4, BRD9) [1]. Its lack of iGluR cross-reactivity, which is a confounding factor for generic quinoxalinediones such as CNQX and DNQX, ensures that observed cellular phenotypes can be attributed to BRPF1 engagement rather than off-target glutamate receptor modulation [3].

Medicinal Chemistry Library Synthesis and Parallel SAR Exploration

The single-step, high-yielding (95%) synthesis of 1,4-dimethylquinoxaline-2,3-dione enables rapid generation of analogs for SAR studies [1]. The quinoxaline-2,3-dione core offers multiple diversification vectors (aromatic ring substitution at positions 6 and 7; N-alkyl variation), supporting parallel library synthesis. This contrasts with multi-step BRPF1 chemotypes (GSK5959, OF-1, NI-57) whose synthetic complexity limits the throughput of analog generation [4].

Biophysical Assay Calibration and Benchmarking Standard

The availability of orthogonal binding data (AlphaScreen, fluorescence polarization, and ITC) for 1,4-dimethylquinoxaline-2,3-dione makes it a useful benchmarking standard for calibrating BRPF1 bromodomain binding assays across laboratories [1]. Its moderate affinity (2 μM) positions it in the dynamic range of most screening assays, avoiding the hook effect and solubility limitations that can accompany sub-nanomolar tool compounds, while its well-characterized selectivity profile provides a reference for evaluating assay specificity [2].

Quote Request

Request a Quote for 1,4-Dimethylquinoxaline-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.